Cas no 52107-94-5 (Benzoyl chloride, 4-iodo-3-methyl-)

Benzoyl chloride, 4-iodo-3-methyl- 化学的及び物理的性質
名前と識別子
-
- Benzoyl chloride, 4-iodo-3-methyl-
- 4-Iodo-3-methylbenzoyl chloride
- MKHWQKNHHIPXNN-UHFFFAOYSA-N
- DTXSID701303216
- SCHEMBL3561298
- AKOS025123077
- 52107-94-5
- 4-iodo-3-methyl-benzoyl chloride
-
- インチ: InChI=1S/C8H6ClIO/c1-5-4-6(8(9)11)2-3-7(5)10/h2-4H,1H3
- InChIKey: MKHWQKNHHIPXNN-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C=CC(=C1)C(=O)Cl)I
計算された属性
- せいみつぶんしりょう: 279.91478
- どういたいしつりょう: 279.91519g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 160
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
じっけんとくせい
- PSA: 17.07
Benzoyl chloride, 4-iodo-3-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1258014-5g |
Benzoyl chloride, 4-iodo-3-methyl- |
52107-94-5 | 98% | 5g |
$1050 | 2024-06-05 | |
eNovation Chemicals LLC | Y1258014-5g |
Benzoyl chloride, 4-iodo-3-methyl- |
52107-94-5 | 98% | 5g |
$1100 | 2025-02-21 | |
Alichem | A013033362-1g |
4-Iodo-3-methylbenzoyl chloride |
52107-94-5 | 97% | 1g |
$1564.50 | 2023-09-01 | |
eNovation Chemicals LLC | Y1258014-1g |
Benzoyl chloride, 4-iodo-3-methyl- |
52107-94-5 | 98% | 1g |
$505 | 2025-02-21 | |
eNovation Chemicals LLC | Y1258014-5g |
Benzoyl chloride, 4-iodo-3-methyl- |
52107-94-5 | 98% | 5g |
$1100 | 2025-02-24 | |
Alichem | A013033362-500mg |
4-Iodo-3-methylbenzoyl chloride |
52107-94-5 | 97% | 500mg |
$798.70 | 2023-09-01 | |
Alichem | A013033362-250mg |
4-Iodo-3-methylbenzoyl chloride |
52107-94-5 | 97% | 250mg |
$494.40 | 2023-09-01 | |
eNovation Chemicals LLC | Y1258014-1g |
Benzoyl chloride, 4-iodo-3-methyl- |
52107-94-5 | 98% | 1g |
$485 | 2024-06-05 | |
eNovation Chemicals LLC | Y1258014-1g |
Benzoyl chloride, 4-iodo-3-methyl- |
52107-94-5 | 98% | 1g |
$505 | 2025-02-24 |
Benzoyl chloride, 4-iodo-3-methyl- 関連文献
-
1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
2. Back matter
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
-
Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
Related Articles
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
Benzoyl chloride, 4-iodo-3-methyl-に関する追加情報
Benzoyl Chloride, 4-Iodo-3-Methyl-
Benzoyl chloride, 4-iodo-3-methyl- (CAS No. 52107-94-5) is a highly reactive aromatic compound with significant applications in organic synthesis and materials science. This compound is characterized by its unique structure, which includes a benzoyl group substituted with an iodine atom at the para position and a methyl group at the meta position relative to the carbonyl group.
The molecular formula of benzoyl chloride, 4-iodo-3-methyl- is C8H7ClI, and its molecular weight is approximately 236 g/mol. The compound exists as a crystalline solid under standard conditions, with a melting point of around 80°C and a boiling point of approximately 180°C under normal pressure. Its density is about 1.5 g/cm³, making it relatively dense compared to many organic compounds.
One of the most notable features of benzoyl chloride, 4-iodo-3-methyl- is its reactivity due to the presence of the acyl chloride group (-COCl). This functional group makes the compound highly electrophilic, enabling it to undergo various nucleophilic acyl substitution reactions with alcohols, phenols, and amines to form corresponding esters or amides. The iodine substituent at the para position further enhances the reactivity of the molecule by introducing electron-withdrawing effects, which stabilize intermediates during reactions.
Recent studies have highlighted the potential of benzoyl chloride, 4-iodo-3-methyl- in the synthesis of advanced materials such as polymeric membranes and optoelectronic devices. Researchers have demonstrated that this compound can serve as a precursor for generating highly ordered self-assembled monolayers (SAMs) on various substrates, which are crucial for applications in sensors and nanotechnology.
In addition to its role in material science, benzoyl chloride, 4-iodo-3-methyl- has shown promise in medicinal chemistry as an intermediate in the synthesis of bioactive compounds. For instance, it has been used to prepare derivatives with potential anti-inflammatory and anticancer properties through strategic substitution reactions.
The synthesis of benzoyl chloride, 4-iodo-3-methyl- typically involves Friedel-Crafts acylation followed by iodination or direct substitution reactions using appropriate alkyl halides. These methods ensure high yields and purity levels suitable for both academic research and industrial applications.
From an environmental standpoint, understanding the degradation pathways of benzoyl chloride, 4-iodo-3-methyl- is critical for assessing its ecological impact. Recent research indicates that this compound undergoes hydrolysis in aqueous environments to form corresponding carboxylic acids and hydrogen chloride gas under certain conditions.
In conclusion, benzoyl chloride, 4-iodo-3-methyl-, CAS No. 52107945, remains a versatile building block in organic synthesis with expanding applications across multiple disciplines due to its unique chemical properties and reactivity profiles.
52107-94-5 (Benzoyl chloride, 4-iodo-3-methyl-) 関連製品
- 396098-55-8(benzyl trans-3,4-dihydroxypyrrolidine-1-carboxylate)
- 1149354-06-2((S)-2-((tert-Butoxycarbonyl)amino)-2,4-dimethylpentanoic acid)
- 1804937-84-5(Methyl 6-methoxy-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-acetate)
- 1806272-33-2(Ethyl 4-cyano-3-methoxy-5-nitrophenylacetate)
- 1261879-56-4(Benzoic acid, 2-cyano-4-hydroxy-, methyl ester)
- 581-72-6(Naphthalene, 2-(bromomethyl)-6-fluoro-)
- 1807244-12-7(Methyl 2-cyano-4-ethyl-6-nitrophenylacetate)
- 1227499-78-6(5,6-Di(pyridin-3-yl)pyridine-3-methanol)
- 2361878-79-5(N-2-(4,4-dimethylazepan-1-yl)-2-oxoethyl-N-ethylprop-2-enamide)
- 1807075-40-6(3-Bromo-2-cyano-6-ethylphenylacetic acid)




